molecular formula C18H13ClF2N2O2 B7943473 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol

6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol

Cat. No.: B7943473
M. Wt: 362.8 g/mol
InChI Key: BCZDEXSIEKEUJH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol is a synthetic organic compound that belongs to the pyridazine class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group and a 3-(difluoromethoxy)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with 4-Chlorophenyl Group:

    Attachment of 3-(Difluoromethoxy)benzyl Group: The final step involves the alkylation of the pyridazine ring with a 3-(difluoromethoxy)benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-4-[3-(trifluoromethoxy)benzyl]pyridazin-3-ol: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.

    6-(4-Bromophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    6-(4-Chlorophenyl)-4-[3-(methoxy)benzyl]pyridazin-3-ol: Similar structure with a methoxy group instead of a difluoromethoxy group.

Uniqueness

6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol is unique due to the presence of both the 4-chlorophenyl and 3-(difluoromethoxy)benzyl groups, which confer specific chemical and biological properties. These structural features may influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[3-(difluoromethoxy)phenyl]methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c19-14-6-4-12(5-7-14)16-10-13(17(24)23-22-16)8-11-2-1-3-15(9-11)25-18(20)21/h1-7,9-10,18H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDEXSIEKEUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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